

2-(Dimethylamino)-2-phenylacetic acid CAS number 14758-99-7

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Compound of Interest

Compound Name: 2-(Dimethylamino)-2-phenylacetic acid

Cat. No.: B029472

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An In-depth Technical Guide to **2-(Dimethylamino)-2-phenylacetic acid** (CAS 14758-99-7) for Advanced Research Applications

Executive Summary

2-(Dimethylamino)-2-phenylacetic acid, also known as N,N-dimethylphenylglycine, is a non-proteinogenic α -amino acid derivative. Its structure, featuring a chiral center, a lipophilic phenyl group, a basic tertiary amine, and an acidic carboxyl group, makes it a molecule of significant interest for researchers, particularly in medicinal chemistry and synthetic organic chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, a robust and logical synthetic pathway, detailed analytical methodologies for characterization, potential applications in drug discovery, and essential safety protocols. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the causal reasoning that underpins them, ensuring a self-validating approach to its synthesis and use.

Physicochemical Properties and Structural Analysis

The utility of any chemical building block begins with a firm understanding of its intrinsic properties. **2-(Dimethylamino)-2-phenylacetic acid** (CAS: 14758-99-7) is defined by the interplay of its functional groups, which dictate its solubility, reactivity, and potential for intermolecular interactions.

Table 2.1: Core Compound Identifiers and Properties

Property	Value	Source
IUPAC Name	2-(dimethylamino)-2-phenylacetic acid	[1]
CAS Number	14758-99-7	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1]
Monoisotopic Mass	179.094628657 Da	[1]
Canonical SMILES	CN(C)C(C1=CC=CC=C1)C(=O)O	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]
Topological Polar Surface Area	40.5 Å ²	[1]

| XLogP3-AA (Predicted) | -0.7 |[\[1\]](#) |

Structural Insights: The molecule's structure is amphoteric, possessing both an acidic carboxylic acid group and a basic tertiary dimethylamino group. This duality means its charge and solubility are highly dependent on pH. The phenyl ring confers hydrophobicity, while the charged groups enhance aqueous solubility at appropriate pH values. The presence of a stereocenter at the α -carbon is a critical feature; enantiomerically pure forms are valuable for synthesizing stereospecific drugs and probes.[\[2\]](#)

Synthesis and Purification: A Validated Workflow

While numerous methods exist for synthesizing phenylacetic acids, a targeted approach is required for this specific α -amino acid derivative.[\[3\]](#) A modified Strecker synthesis represents a

logical and robust pathway, starting from readily available commercial precursors. The causality behind this choice lies in its reliability for constructing α -amino acid scaffolds.

Proposed Synthetic Workflow

The workflow involves two primary stages: the formation of an α -aminonitrile intermediate followed by its hydrolysis to the final carboxylic acid. This process is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Step 1: Aminonitrile Formation

Benzaldehyde

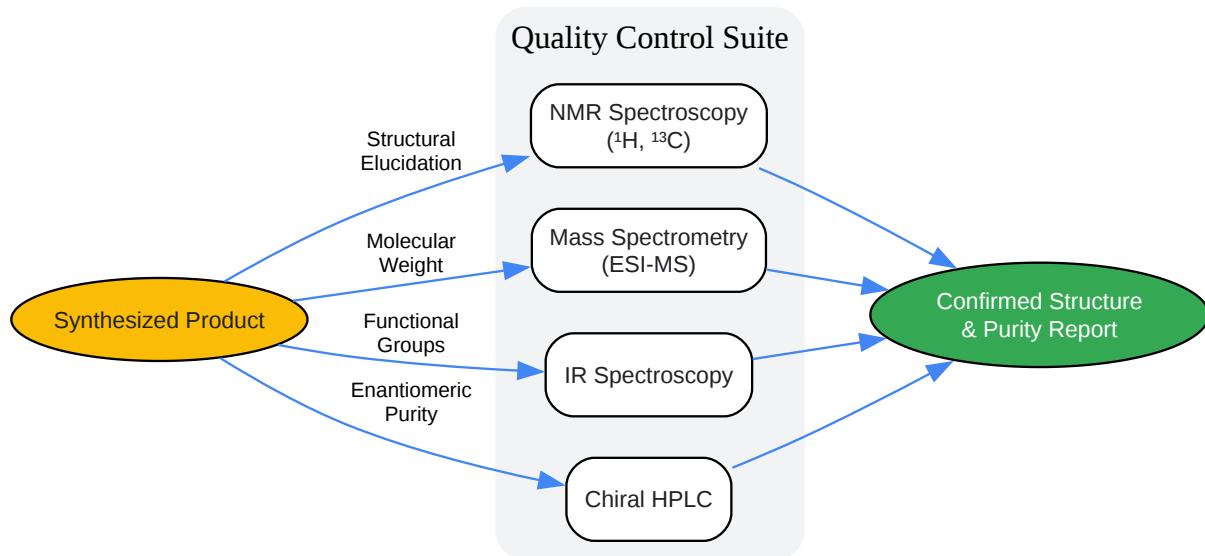
Dimethylamine HCl
Sodium Cyanide (NaCN)
in Water/Methanol2-(Dimethylamino)-2-phenylacetonitrile
(Intermediate)

Step 2: Hydrolysis

Concentrated HCl
Reflux2-(Dimethylamino)-2-phenylacetic acid
(Final Product)

Purification

pH Adjustment
(Isoelectric Point Precipitation)
Recrystallization



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Sources

- 1. 2-(Dimethylamino)-2-phenylacetic acid | C10H13NO2 | CID 315599 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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